N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Description
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thienopyrazole core fused with a benzamide moiety. The structure includes a 3-chlorophenyl substituent on the pyrazole ring and a 3-(trifluoromethyl)benzamide group, which are critical for its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl substituent may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-13-5-2-6-14(8-13)26-17(15-9-28-10-16(15)25-26)24-18(27)11-3-1-4-12(7-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOJWYPMKCVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and hydrazines.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the trifluoromethylbenzamide moiety: This can be accomplished through amide bond formation reactions using reagents like trifluoromethylbenzoic acid and coupling agents.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly for targeting specific biological pathways.
Medicine: The compound may have therapeutic potential for treating certain diseases, although further research is needed to fully understand its pharmacological properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism by which N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition or activation of signaling pathways: It may influence cellular signaling pathways, resulting in changes in gene expression, protein activity, or cellular behavior.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- Chlorophenyl vs. Methylphenyl : The 3-chlorophenyl group likely enhances binding to aromatic or halogen-binding pockets in proteins compared to methyl groups, as seen in agrochemicals like cyprofuram .
- Trifluoromethyl Benzamide : This group is conserved in both the target compound and flutolanil, suggesting a role in resistance to oxidative metabolism or improved target affinity .
- Thienopyrazole Core: Unlike simpler benzamide fungicides, the fused thienopyrazole system may confer unique pharmacokinetic properties, such as extended half-life or tissue penetration .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.9 g/mol. The compound features a thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a trifluoromethylbenzamide moiety. Its unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby affecting cellular functions.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that are crucial for cell growth and survival.
- Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and cell proliferation.
Anticancer Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies reported IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| Doxorubicin | MCF-7 | 6.00 |
| 5-Fluorouracil | A549 | 4.53 |
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can induce apoptosis in cancer cells by increasing caspase-3 activity significantly .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Cytokine Modulation : Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.
Case Studies and Research Findings
- Study on MCF-7 and A549 Cell Lines :
-
Mechanistic Studies :
- Molecular docking studies suggested that this compound binds effectively to targets involved in cancer proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
